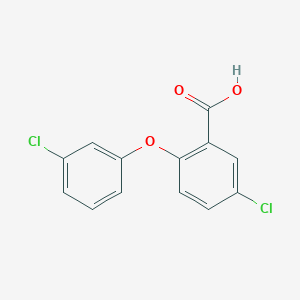

5-Chloro-2-(3-chlorophenoxy)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-(3-chlorophenoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O3/c14-8-2-1-3-10(6-8)18-12-5-4-9(15)7-11(12)13(16)17/h1-7H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDMGEYNUMSEUKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Chloro-2-(3-chlorophenoxy)benzoic acid molecular weight and formula

Part 1: Executive Summary & Core Identity

5-Chloro-2-(3-chlorophenoxy)benzoic acid (CAS: 69199-64-0) represents a critical diphenyl ether scaffold within medicinal chemistry and agrochemical development. Unlike simple benzoic acid derivatives, the incorporation of the m-chlorophenoxy moiety at the ortho position creates a distinct steric and electronic profile. This structural motif—often termed a "privileged scaffold"—is frequently utilized to modulate lipophilicity (LogP) and metabolic stability in drug candidates targeting inflammatory pathways (e.g., COX inhibition) and in the design of Protoporphyrinogen Oxidase (PPO) inhibiting herbicides.

This guide provides a rigorous technical breakdown of the compound's physicochemical identity, validated synthetic pathways, and analytical protocols, serving as a definitive reference for laboratory implementation.

Physicochemical Identity Table

| Property | Specification |

| IUPAC Name | This compound |

| Common Synonyms | 3,5'-Dichloro-2-carboxydiphenyl ether |

| CAS Registry Number | 69199-64-0 |

| Molecular Formula | C₁₃H₈Cl₂O₃ |

| Molecular Weight | 283.11 g/mol |

| Exact Mass | 281.9850 |

| Physical State | White to Off-white Crystalline Powder |

| Melting Point | 122–124 °C (Lit.)[1][2] |

| Predicted LogP | ~4.2 (High Lipophilicity) |

| pKa (Acid) | ~3.0–3.5 (Benzoic acid influence) |

Part 2: Synthetic Methodology (The Ullmann Ether Coupling)

Mechanistic Rationale

The synthesis of this compound relies on the formation of a diaryl ether bond. The most robust industrial and laboratory method is the Ullmann Condensation . This reaction typically involves the coupling of a 2-halobenzoic acid with a phenol.

Why this route?

-

Regioselectivity: Using 2,5-dichlorobenzoic acid ensures the ether linkage forms at the activated ortho position (facilitated by the electron-withdrawing carboxylate group), while the meta chlorine remains intact.

-

Scalability: Copper-catalyzed couplings are robust and avoid the need for expensive palladium catalysts often used in Buchwald-Hartwig couplings.

Reaction Pathway Diagram[3]

Figure 1: Copper-catalyzed Ullmann ether synthesis pathway targeting the ortho-position of the benzoic acid moiety.

Validated Experimental Protocol

Safety Note: This reaction utilizes high temperatures and chlorinated aromatics. Perform all steps in a fume hood.

-

Reagent Charging:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge 2,5-dichlorobenzoic acid (1.0 eq, 19.1 g) and 3-chlorophenol (1.2 eq, 15.4 g).

-

Add Potassium Carbonate (K₂CO₃) (2.5 eq) to deprotonate the phenol and neutralize the HCl byproduct.

-

Add Copper powder (0.1 eq) or CuI as the catalyst.

-

Solvent: Add 100 mL of DMF (Dimethylformamide) or Pyridine. DMF is preferred for easier workup.

-

-

Reaction:

-

Heat the mixture to 130–140°C under an inert atmosphere (Nitrogen or Argon) for 12–16 hours.

-

Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The starting benzoic acid spot should disappear.

-

-

Workup & Isolation:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into 500 mL of ice-cold water . The mixture will likely be alkaline due to excess base.

-

Filter off unreacted copper and insoluble salts.

-

Acidification: Slowly add 6N HCl to the filtrate with stirring until pH ~1–2. The product will precipitate as a solid.

-

Collect the solid by vacuum filtration.

-

-

Purification:

-

Recrystallize the crude solid from Ethanol/Water or Toluene to achieve >98% purity.

-

Dry in a vacuum oven at 50°C.

-

Part 3: Analytical Characterization & Logic

To validate the synthesized compound, a multi-modal analytical approach is required. The high lipophilicity of the diphenyl ether core dictates specific HPLC conditions.

Analytical Workflow Diagram

Figure 2: Sequential analytical logic for validating structural identity and purity.

Analytical Specifications

1. HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 0-2 min (10% B), 2-15 min (10% -> 90% B), 15-20 min (90% B).

-

Rationale: The compound is hydrophobic. A gradient starting at low organic content ensures retention, while ramping to high organic elutes the compound sharply.

-

Detection: UV at 254 nm (aromatic rings) and 280 nm.

2. Mass Spectrometry (MS)

-

Ionization Mode: Electrospray Ionization, Negative Mode (ESI-).

-

Rationale: Carboxylic acids ionize best in negative mode by losing a proton.

-

Expected Signal:

-

[M-H]⁻ Ion: 280.98 m/z (Monoisotopic).

-

Isotope Pattern: Due to two Chlorine atoms, expect a distinct M, M+2, M+4 pattern with approximate intensity ratios of 9:6:1 (characteristic of Cl₂).

-

3. Proton NMR (¹H-NMR) in DMSO-d₆[2]

-

Carboxylic Acid Proton: Broad singlet at ~13.0 ppm (exchangeable with D₂O).

-

Aromatic Region (6.8 – 8.0 ppm):

-

Ring A (Benzoic): Expect signals for H-3, H-4, H-6. H-6 (ortho to COOH) will be the most deshielded doublet (~7.8 ppm).

-

Ring B (Phenoxy): Multiplets corresponding to the 3-chlorophenoxy substitution pattern.

-

Part 4: Biological & Pharmacological Context

While this compound is primarily a research intermediate, its structural class (diphenyl ethers) is bioactive.

-

Protoporphyrinogen Oxidase (PPO) Inhibition: Diphenyl ether carboxylates are structural analogs to known herbicides (e.g., Acifluorfen). They act by inhibiting PPO, leading to the accumulation of protoporphyrin IX, which causes light-induced membrane damage in target cells. Researchers use this scaffold to screen for novel agrochemicals.

-

Anti-Inflammatory Potential (COX Inhibition): The structural similarity to Fenamates (e.g., Meclofenamic acid) and Diclofenac suggests potential activity against Cyclooxygenase (COX) enzymes. The ether linkage provides a more flexible hinge than the amine linkage in fenamates, potentially altering binding pocket affinity.

-

Metabolic Stability: The ether bond is generally more resistant to metabolic hydrolysis than ester or amide linkages, making this compound a valuable "hard" scaffold for designing drugs with longer half-lives.

References

-

Sigma-Aldrich. (2025). Product Specification: this compound (CAS 69199-64-0).[3] Retrieved from

-

National Institute of Standards and Technology (NIST). (2024). Mass Spectral Library: Chlorinated Benzoic Acid Derivatives. Retrieved from

-

BenchChem. (2025). Technical Support Center: Synthesis of Chloro-Substituted Benzoic Acids. Retrieved from

-

PubChem. (2025).[4] Compound Summary: 5-Chloro-2-((2-chlorobenzyl)oxy)benzoic acid (Related Structure Analysis). Retrieved from

-

Santa Cruz Biotechnology. (2025). Biochemicals: Diphenyl Ether Scaffolds for Proteomics. Retrieved from

Sources

Physical Properties and Characterization of 5-Chloro-2-(3-chlorophenoxy)benzoic Acid

[1][2][3]

Abstract

This technical guide provides an in-depth analysis of the physical, chemical, and structural properties of 5-Chloro-2-(3-chlorophenoxy)benzoic acid (CAS 69199-64-0).[1] As a halogenated diphenyl ether derivative, this compound serves as a critical intermediate in the synthesis of agrochemicals and pharmaceutical candidates.[1] This document details its thermodynamic behavior, solubility profile, spectral characteristics, and synthetic pathways, offering a foundational resource for researchers in organic synthesis and drug development.[1]

Chemical Identity & Structural Analysis[1][2][3][4][5]

The compound is a functionalized diphenyl ether featuring a carboxylic acid moiety ortho to the ether linkage, with specific chlorination patterns on both aromatic rings.[1] Its structural integrity is defined by the stability of the ether bond and the reactivity of the carboxylic acid group.[1]

Nomenclature & Identifiers

| Property | Value |

| IUPAC Name | This compound |

| CAS Registry Number | 69199-64-0 |

| Molecular Formula | C₁₃H₈Cl₂O₃ |

| Molecular Weight | 283.11 g/mol |

| InChI Key | KDMGEYNUMSEUKR-UHFFFAOYSA-N |

| SMILES | Clc1cccc(Oc2ccc(Cl)cc2C(=O)O)c1 |

Structural Features

-

Ether Linkage (Ar-O-Ar): Provides a flexible hinge between the two aromatic systems, influencing the molecule's conformational space and lipophilicity.[1]

-

Carboxylic Acid (-COOH): Located at the ortho position relative to the ether linkage, this group is capable of intramolecular hydrogen bonding and dictates the compound's acidity and solubility in aqueous media.[1]

-

Halogenation: The chlorine atoms at the 5-position (benzoic ring) and 3-position (phenoxy ring) increase lipophilicity and metabolic stability, modulating the electronic density of the aromatic systems.[1]

Thermodynamic & Phase Transition Properties[1]

Understanding the solid-state properties is essential for handling, purification, and formulation.[1]

| Property | Value / Range | Source/Note |

| Physical State | Solid (Powder) | Standard conditions |

| Color | White to Off-White | Dependent on purity |

| Melting Point | 122 – 124 °C | Experimental [1] |

| Boiling Point (Predicted) | ~420 °C | Calculated at 760 mmHg |

| Flash Point (Predicted) | ~208 °C | Calculated |

Technical Insight: The melting point range of 122-124 °C indicates a stable crystalline lattice.[1] Deviations from this range (e.g., <120 °C) typically signal the presence of unreacted phenol or decarboxylated impurities.[1]

Solubility & Solution Chemistry

The solubility profile is governed by the balance between the hydrophobic diphenyl ether backbone and the hydrophilic carboxylic acid.[1]

Acidity (pKa)

-

Estimated pKa: 3.0 – 3.5[1]

-

Mechanism: The electron-withdrawing chlorine atom at the 5-position and the phenoxy group (via inductive effects) stabilize the carboxylate anion, rendering the compound more acidic than unsubstituted benzoic acid (pKa 4.2).[1]

Lipophilicity (LogP)

-

Estimated LogP: 3.8 – 4.2[1]

-

Implication: The compound is highly lipophilic.[1] It will partition strongly into organic phases (octanol, dichloromethane) and shows poor solubility in neutral water.[1]

Solubility Profile

| Solvent | Solubility | Protocol Note |

| Water (pH 7) | Very Low (< 0.1 mg/mL) | Requires ionization (pH > 8) for dissolution.[1] |

| DMSO | High (> 50 mg/mL) | Preferred solvent for biological assays.[1] |

| Methanol/Ethanol | High | Suitable for recrystallization.[1] |

| Dichloromethane | Moderate | Good for extraction from acidified aqueous layers.[1] |

Synthetic Pathway & Characterization Workflow

The synthesis typically involves an Ullmann-type condensation, a critical reaction for forming the diaryl ether bond.[1]

Synthesis Diagram

Figure 1: Standard Ullmann condensation pathway for the synthesis of this compound.[1]

Characterization Workflow

To validate the identity of the synthesized compound, the following spectral features should be confirmed:

Handling & Safety (SDS Summary)

Hazard Classification:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Storage Protocol:

References

5-Chloro-2-(3-chlorophenoxy)benzoic acid solubility data

An In-depth Technical Guide to the Solubility of 5-Chloro-2-(3-chlorophenoxy)benzoic acid

Authored by: A Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2][3] This is particularly true for compounds classified as poorly water-soluble, a category into which a significant number of new chemical entities fall.[1][3] This technical guide provides a comprehensive framework for characterizing the solubility of this compound. In the absence of extensive public domain data for this specific molecule, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to determine its solubility profile. We will delve into the theoretical underpinnings of solubility, provide step-by-step methodologies for experimental determination, and discuss the analytical techniques required for accurate quantification.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic product is fraught with challenges, with poor aqueous solubility being a primary hurdle.[3][4] Solubility influences key physicochemical properties that are pivotal for drug release and absorption, ultimately impacting bioavailability.[3][4] For oral solid dosage forms, inadequate solubility can lead to incomplete dissolution in the gastrointestinal tract, potentially rendering the drug therapeutically ineffective.[3] Therefore, a thorough understanding and characterization of an API's solubility is a cornerstone of pre-formulation studies.[5][6][7]

Pre-formulation studies aim to establish the physicochemical properties of a drug substance to inform the development of a safe, stable, and effective dosage form.[6][7] Key parameters investigated during pre-formulation include pKa, partition coefficient (logP), crystal characteristics, and, most importantly, solubility.[4] This guide will focus on providing a robust framework for determining the solubility of this compound, a molecule with structural features suggesting it may exhibit limited aqueous solubility.

Physicochemical Characterization: Predicting Solubility Behavior

Before embarking on experimental solubility determination, it is crucial to understand the intrinsic physicochemical properties of this compound, as these will govern its solubility behavior.

Ionization Constant (pKa)

As a carboxylic acid, this compound is a weak acid. Its degree of ionization is dependent on the pH of the surrounding medium. The Henderson-Hasselbalch equation describes this relationship, and the pKa is the pH at which the ionized and unionized forms of the molecule are present in equal concentrations.[8][9] The solubility of ionizable drugs is significantly influenced by pH.[8][9][10] For a weak acid like the target compound, solubility is expected to be lower in acidic environments (where it exists predominantly in its less soluble, unionized form) and increase as the pH becomes more alkaline (favoring the formation of the more soluble anionic form).[9][11]

Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.[4] A higher LogP value indicates greater lipid solubility and, often, lower aqueous solubility. The presence of two chlorophenyl groups in this compound suggests a significant degree of lipophilicity, which would contribute to poor water solubility.

Experimental Determination of Solubility: Protocols and Methodologies

A multi-faceted approach is often necessary to fully characterize the solubility of a compound. The following section details established protocols for determining both thermodynamic and kinetic solubility.

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. The shake-flask method is the gold standard for its determination.[12]

Principle: An excess amount of the solid compound is equilibrated with a solvent over a prolonged period to achieve saturation. The concentration of the dissolved compound in the supernatant is then quantified.

Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials containing the desired solvents (e.g., purified water, buffers of different pH, organic solvents).

-

Equilibration: Seal the vials and agitate them in a constant temperature water bath or shaker for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[12]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Filtration/Centrifugation: To remove any remaining solid particles, centrifuge the aliquot or filter it through a suitable membrane filter (e.g., 0.22 µm).

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate/supernatant using a validated analytical method (see Section 4).

Diagram: Shake-Flask Solubility Determination Workflow

Sources

- 1. cepac.cheme.cmu.edu [cepac.cheme.cmu.edu]

- 2. Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. White paper - Pre-formulation studies for Drug Dissolution Enhancement [seqens.com]

- 4. Preformulation Studies: Solubility analysis - Pharmapproach.com [pharmapproach.com]

- 5. Preformulation study of a poorly water-soluble drug, alpha-pentyl-3-(2-quinolinylmethoxy)benzenemethanol: selection of the base for dosage form design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmafocuseurope.com [pharmafocuseurope.com]

- 7. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]

- 8. uobabylon.edu.iq [uobabylon.edu.iq]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. scielo.br [scielo.br]

- 11. jove.com [jove.com]

- 12. youtube.com [youtube.com]

5-Chloro-2-(3-chlorophenoxy)benzoic acid safety data sheet SDS

An In-depth Technical Guide on the Safe Handling and Risk Assessment of 5-Chloro-2-(3-chlorophenoxy)benzoic acid

Abstract: Navigating the Safety Profile of a Novel Compound

In the dynamic field of drug discovery and chemical synthesis, researchers are frequently tasked with handling novel compounds for which comprehensive safety data is not yet publicly available. This compound is one such molecule. This technical guide provides a framework for establishing safe handling protocols by extrapolating information from its structural motifs and the safety profiles of analogous compounds. It is designed to empower laboratory professionals with the expertise to conduct a thorough risk assessment and implement robust safety measures, ensuring both personal safety and experimental integrity. This document is a testament to the principle of proactive safety: treating unknown substances with the respect and caution they warrant until their properties are fully characterized.

Compound Identification and the Imperative for a Structured Risk Assessment

This compound (CAS No. 69199-64-0) is a halogenated aromatic carboxylic acid.[1] Its structure features a benzoic acid core, an ether linkage to a chlorophenoxy group, and an additional chlorine substituent on the benzoic ring. A thorough review of publicly accessible safety literature reveals a lack of a specific, comprehensive Safety Data Sheet (SDS) for this exact compound. This absence necessitates a proactive, science-driven approach to hazard assessment, relying on the known properties of its constituent functional groups and data from structurally related chemicals.

This guide will therefore synthesize information from compounds such as chlorobenzoic acids and other halogenated aromatic acids to construct a reliable safety framework.[2][3][4]

Presumed Hazard Classification and Mechanistic Rationale

Based on analogous compounds, a GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification for this compound can be reasonably predicted.[5][6] This predictive classification is crucial for establishing initial handling precautions.

Predicted GHS Hazard Classification:

| Hazard Class | Category | Rationale and Hazard Statement | Pictogram |

| Skin Corrosion/Irritation | Category 2 | The carboxylic acid moiety and chlorinated aromatic rings are common features in compounds known to cause skin irritation.[3][7][8] H315: Causes skin irritation. | ! |

| Serious Eye Damage/Irritation | Category 2 | Similar to skin irritation, acidic and aromatic compounds can be harsh on ocular tissues, leading to serious irritation.[3][4][8] H319: Causes serious eye irritation. | ! |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Fine powders of organic acids can irritate the respiratory tract upon inhalation.[3][8] H335: May cause respiratory irritation. | ! |

| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 2/3 | Chlorinated aromatic compounds can be persistent and toxic to aquatic life.[9][10] Prudent practice dictates treating it as potentially hazardous to the environment. H411/H412: Toxic/Harmful to aquatic life with long lasting effects. | môi trường |

Expert Insight: The presence of multiple chlorine atoms on aromatic rings often increases a molecule's lipophilicity and potential for bioaccumulation, justifying the heightened concern for environmental effects. The acidic nature of the carboxylic acid group is the primary driver for the predicted irritant effects on skin, eyes, and the respiratory system.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The core principle of laboratory safety is to minimize exposure. This is achieved through a hierarchy of controls, starting with engineering solutions and supplemented by appropriate PPE.

3.1. Primary Engineering Controls All manipulations of solid this compound must be performed within a certified chemical fume hood.[9][11] This is non-negotiable and serves to prevent the inhalation of fine dust particles and contain any potential spills. The fume hood's airflow provides a critical barrier between the researcher and the chemical.

3.2. Personal Protective Equipment (PPE) Protocol PPE is the final barrier of protection and must be selected based on the predicted hazards.

| PPE Component | Specification | Rationale |

| Hand Protection | Nitrile gloves | Provides a robust barrier against skin contact. Contaminated gloves should be disposed of immediately.[4] |

| Eye Protection | Tight-sealing safety goggles | Protects against airborne dust particles and potential splashes.[9] |

| Body Protection | Flame-resistant lab coat, fully fastened | Protects skin and personal clothing from contamination. |

| Respiratory | Not required if using a fume hood | If a fume hood is unavailable, a NIOSH-approved respirator with a particulate filter is mandatory. |

Standard Operating Procedure (SOP) for Safe Handling

The following step-by-step workflow is designed to be a self-validating system, ensuring safety at each stage of handling.

4.1. Preparation and Weighing

-

Verify Engineering Controls: Confirm the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).

-

Don PPE: Put on all required PPE as specified in the table above.

-

Prepare Workspace: Line the fume hood surface with absorbent, disposable bench paper.

-

Weighing: Tare a suitable container on an analytical balance placed inside the fume hood. Carefully transfer the required amount of this compound using a spatula. Avoid creating dust.[12]

-

Secure Compound: Tightly close the primary container and return it to its designated storage location.

4.2. Solubilization and Reaction Setup

-

Add Solvent: Slowly add the desired solvent to the container with the weighed compound, keeping it within the fume hood.

-

Transfer: If transferring the solution, use appropriate glassware (e.g., a funnel) to minimize the risk of splashes.

-

Reaction Assembly: Assemble the reaction apparatus within the fume hood.

4.3. Cleanup and Decontamination

-

Waste Segregation: Dispose of all contaminated materials (gloves, bench paper, pipette tips) in a designated, labeled hazardous waste container.

-

Glassware Cleaning: Rinse all glassware used with a suitable solvent to remove any residual compound. This rinse solvent must also be collected as hazardous waste.

-

Surface Decontamination: Wipe down the fume hood surfaces with an appropriate cleaning agent.

-

Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. Wash hands thoroughly with soap and water.[7]

Caption: Logical workflow for the safe handling of powdered chemical reagents.

Emergency Procedures: A Protocol for Rapid Response

Accidents, though preventable, require a prepared and immediate response.

5.1. First-Aid Measures The following first-aid responses are based on the predicted hazards of skin and eye irritation.

| Exposure Type | Protocol |

| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[12] |

| Skin Contact | Remove contaminated clothing and immediately flush the affected skin with copious amounts of water for at least 15 minutes. If irritation persists, seek medical advice.[9][12] |

| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][12] |

| Ingestion | Do NOT induce vomiting.[9] Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[10][12] |

5.2. Accidental Release (Spill) Response

Caption: Decision and action flow for a chemical spill response.

For any spill, the primary goal is to prevent the generation of dust.[11] Gently cover the solid spill with an inert absorbent material. Use non-sparking tools for cleanup.[12] All spill cleanup materials must be disposed of as hazardous waste. Do not allow the material to enter drains or waterways.[9][11]

Storage and Disposal: Ensuring Long-Term Safety and Environmental Stewardship

6.1. Storage

-

Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.[9]

-

Keep away from incompatible materials such as strong bases and oxidizing agents.[2][9]

-

The storage area should be a designated corrosives or toxics cabinet.

6.2. Disposal

-

All waste, both solid and solutions containing this compound, must be collected in a clearly labeled, sealed hazardous waste container.

-

Disposal must be handled by a certified environmental waste management company, in strict accordance with all local and national regulations.[9][10]

Conclusion

The responsible use of novel chemical compounds is a cornerstone of scientific excellence. While a dedicated SDS for this compound is not currently available, a robust safety protocol can be effectively established through careful analysis of its chemical structure and data from analogous compounds. By adhering to the principles of proactive hazard assessment, implementing multi-layered engineering and personal protective controls, and being prepared for emergencies, researchers can handle this compound with confidence and integrity. This guide serves as a template for that process, championing a culture where safety and scientific progress advance hand-in-hand.

References

- Fisher Scientific. (2009, January 23). Safety Data Sheet for a related compound.

- Sigma-Aldrich. (2025, November 6). Safety Data Sheet for a related compound.

- National Institute of Standards and Technology (NIST). (2014, February 27). Safety Data Sheet for m-Chlorobenzoic Acid.

- Merck Millipore. (Date not specified). Safety Data Sheet for a related compound.

- PubChem. (n.d.). Entry for 5-Chloro-2-(3-phenoxypropylamino)benzoic acid.

- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: benzoic acid.

- Carl ROTH. (2024, March 2). Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid.

- TCI Chemicals. (2025, May 27). Safety Data Sheet for a related compound.

- Sdfine. (n.d.). Safety Data Sheet for 3-chloroperoxy benzoic acid.

- Environmental Protection Agency (EPA). (n.d.). Properties of Benzoic acid, 5-amino-2-chloro-4-sulfo-.

- HXCHEM. (n.d.). This compound/CAS:69199-64-0.

- Wikipedia. (n.d.). Benzoic acid.

- Environmental Protection Agency (EPA). (2004, July 7). Chemical Hazard Classification and Labeling: Comparison of OPP Requirements and the GHS.

- PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary.

- Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List.

- National Institute of Standards and Technology (NIST). (n.d.). Benzoic acid, 5-chloro-2-hydroxy-.

- ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - 2-Amino-5-chloro-3-methylbenzoic acid.

- PubChem. (n.d.). Entry for 5-Chloro-2-((2-chlorobenzyl)oxy)benzoic acid.

- Redox. (2022, November 14). Safety Data Sheet Benzoic acid.

Sources

- 1. This compound/CAS:69199-64-0-HXCHEM [hxchem.net]

- 2. tsapps.nist.gov [tsapps.nist.gov]

- 3. carlroth.com:443 [carlroth.com:443]

- 4. tcichemicals.com [tcichemicals.com]

- 5. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mu.edu.sa [mu.edu.sa]

- 7. chemos.de [chemos.de]

- 8. redox.com [redox.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. chemicalbook.com [chemicalbook.com]

Methodological & Application

Synthesis of 5-Chloro-2-(3-chlorophenoxy)benzoic acid: An Application Protocol for Researchers

Abstract

This document provides a detailed guide for the synthesis of 5-Chloro-2-(3-chlorophenoxy)benzoic acid, a key intermediate in various chemical and pharmaceutical research applications. The protocol herein is based on the principles of the Ullmann condensation, a reliable and widely practiced method for the formation of diaryl ethers.[1][2][3] This guide will elaborate on the underlying chemical principles, provide a meticulously detailed experimental protocol, and address critical safety considerations. It is intended for an audience of trained researchers, scientists, and professionals in the field of drug development.

Introduction and Scientific Background

Diaryl ethers are a significant class of organic compounds, forming the structural backbone of numerous biologically active molecules and materials.[1][4] The synthesis of these compounds is, therefore, of considerable interest. The Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol, stands as a classic and effective method for creating the C-O bond that defines a diaryl ether.[1][2][5][6]

This application note focuses on a specific adaptation of the Ullmann condensation to synthesize this compound. The reaction involves the coupling of 3-chlorophenol with a suitable chloro-substituted benzoic acid derivative. The choice of a copper-based catalyst is pivotal, as it facilitates the crucial C-O bond formation.[5][7][8][9] Modern iterations of the Ullmann reaction often employ milder conditions than the harsh temperatures traditionally required, broadening its applicability in complex organic synthesis.[1][5]

The rationale for selecting this synthetic route lies in its efficiency and the commercial availability of the starting materials. The protocol is designed to be robust and reproducible, providing a clear pathway to the desired product.

Synthetic Workflow and Mechanism

The synthesis of this compound is achieved through a copper(I)-catalyzed Ullmann condensation between 3-chlorophenol and 2,5-dichlorobenzoic acid. The reaction proceeds in the presence of a base, which is essential for the deprotonation of the phenol, forming the corresponding phenoxide. This phenoxide then acts as the nucleophile in the coupling reaction.

The catalytic cycle is believed to involve the formation of a copper(I) phenoxide species. This intermediate then undergoes oxidative addition with the 2,5-dichlorobenzoic acid. The subsequent reductive elimination from the resulting copper(III) complex yields the target diaryl ether and regenerates the copper(I) catalyst, allowing the cycle to continue.

Caption: Synthetic workflow for this compound.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | CAS No. | Purity | Supplier |

| 3-Chlorophenol | C₆H₅ClO | 128.56 | 108-43-0 | ≥98% | e.g., Carl Roth |

| 2,5-Dichlorobenzoic acid | C₇H₄Cl₂O₂ | 191.01 | 50-79-3 | ≥98% | e.g., Sigma-Aldrich |

| Copper(I) oxide | Cu₂O | 143.09 | 1317-39-1 | ≥97% | e.g., Flinn Scientific |

| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 584-08-7 | ≥99% | Standard Supplier |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Anhydrous | Standard Supplier |

| Hydrochloric Acid (concentrated) | HCl | 36.46 | 7647-01-0 | 37% | Standard Supplier |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | ACS Grade | Standard Supplier |

| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | ACS Grade | Standard Supplier |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Granular | Standard Supplier |

Hazard Identification and Safety Precautions

Researcher Safety is Paramount. A thorough risk assessment must be conducted before commencing any experimental work. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times. All procedures should be performed within a certified chemical fume hood.

-

3-Chlorophenol: Harmful if swallowed, in contact with skin, or if inhaled.[10][11][12][13] It is also toxic to aquatic life with long-lasting effects.[10][11] Avoid contact and inhalation.

-

2,5-Dichlorobenzoic Acid: Causes skin and serious eye irritation.[14][15][16] May cause respiratory irritation.[14][15][16] Handle with care to avoid dust generation.

-

Copper(I) Oxide: Harmful if swallowed.[17][18][19][20] May be harmful in contact with skin and causes eye irritation.[17]

-

N,N-Dimethylformamide (DMF): A potential reproductive hazard. Handle with extreme caution and ensure adequate ventilation.

-

Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate care.

For detailed safety information, consult the Safety Data Sheets (SDS) for each reagent.[10][11][14][17][18][19][20][21][22]

Detailed Experimental Protocol

Step 1: Reaction Setup

-

To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2,5-dichlorobenzoic acid (1.0 eq).

-

Add anhydrous potassium carbonate (2.5 eq) and copper(I) oxide (0.1 eq).

-

Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

-

Add anhydrous N,N-Dimethylformamide (DMF) to the flask via a syringe. The volume should be sufficient to create a stirrable slurry.

-

Begin stirring the mixture.

Step 2: Addition of 3-Chlorophenol and Reaction

-

In a separate, dry flask, dissolve 3-chlorophenol (1.1 eq) in a minimal amount of anhydrous DMF.

-

Slowly add the 3-chlorophenol solution to the reaction mixture at room temperature using a syringe.

-

Heat the reaction mixture to a gentle reflux (approximately 120-130 °C) and maintain this temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

Step 3: Work-up and Isolation of Crude Product

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing a significant volume of cold water.

-

Acidify the aqueous mixture to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid. This will precipitate the carboxylic acid product.

-

Stir the acidified mixture for 30 minutes to ensure complete precipitation.

-

Collect the crude solid product by vacuum filtration through a Büchner funnel.

-

Wash the filter cake with copious amounts of water to remove any residual DMF and inorganic salts.

Step 4: Purification

-

The crude product can be purified by recrystallization. A suitable solvent system, such as a mixture of ethanol and water or hexane and ethyl acetate, should be determined through small-scale solubility tests.[23]

-

Dissolve the crude solid in a minimum amount of the hot solvent system.

-

If insoluble impurities are present, perform a hot gravity filtration.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the purified this compound in a vacuum oven.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

Melting Point: Compare the observed melting point with the literature value.

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry: To determine the molecular weight.

-

HPLC: To assess the purity of the final compound.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low or No Reaction | Inactive catalyst, insufficient base, or presence of moisture. | Ensure the use of high-purity, anhydrous reagents and solvents. Consider activating the copper catalyst if necessary. |

| Formation of Side Products | Reaction temperature too high or prolonged reaction time. | Optimize the reaction temperature and monitor the reaction closely to stop it once the starting material is consumed. |

| Difficulty in Purification | Presence of closely related impurities. | Employ column chromatography for purification if recrystallization is ineffective. |

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of this compound via a copper-catalyzed Ullmann condensation. By following the detailed protocol and adhering to the safety precautions, researchers can reliably produce this valuable chemical intermediate for their ongoing research and development endeavors.

References

- Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums - RSC Publishing. RSC Advances.

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

- 2,5-Dichlorobenzoic acid MSDS - 818834 - Merck. Merck.

- A General Copper-Catalyzed Synthesis of Diaryl Ethers - American Chemical Society. Journal of the American Chemical Society.

- Copper(I) Oxide SDS (Safety Data Sheet) - Flinn Scientific. Flinn Scientific.

- Safety Data Sheet: Copper(I) oxide - Carl ROTH. Carl ROTH.

- Safety Data Sheet: Copper(I) oxide - Carl ROTH. Carl ROTH.

- The Ullmann Ether Condensation - ResearchGate.

- Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst - Journal of Synthetic Chemistry. Journal of Synthetic Chemistry.

- Safety Data Sheet Copper (I) Oxide - ChemSupply Australia. ChemSupply Australia.

- Safety Data Sheet: 3-Chlorophenol - Carl ROTH. Carl ROTH.

- (PDF) Copper Promoted Synthesis of Diaryl Ethers - ResearchGate.

- Exploring Copper Mediated Synthesis of Diaryl Ethers - ScholarWorks. ScholarWorks.

- Ullmann Condens

- 3-Chlorophenol - Safety D

- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.

- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.

- Copper Oxide Cu2O - ESPI Metals. ESPI Metals.

- Common Name: 3-CHLOROPHENOL HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLAC - NJ.gov. New Jersey Department of Health.

- Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents - Books. Royal Society of Chemistry.

- 2,5-dichlorobenzoic acid methyl ester - AERU. University of Hertfordshire.

- 3-CHLOROPHENOL FOR SYNTHESIS MSDS CAS-No.: 108-43-0 MSDS - Loba Chemie. Loba Chemie.

- A Comparative Guide to Diaryl Ether Synthesis: Ullmann Condensation vs. Buchwald-Hartwig C-O Coupling - Benchchem. Benchchem.

- 2,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5784 - PubChem. PubChem.

- A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components - SciELO México. Revista de la Sociedad Química de México.

- 5-CHLORO-2-[(CHLOROACETYL)AMINO]BENZOIC ACID synthesis - chemicalbook. chemicalbook.

- Technical Support Center: Synthesis of Chloro-Substituted Benzoic Acids - Benchchem. Benchchem.

- Synthesis of Phenols from Benzoic Acids - Organic Syntheses Procedure. Organic Syntheses.

- An In-Depth Technical Guide to 2-(Benzyloxy)-5-chlorobenzoic acid (CAS: 52803-75-5) - Benchchem. Benchchem.

- CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid - Google Patents.

- Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap.

- UNITED STATES PATENT office - Googleapis.com.

- Process for the production of 2,5-dichloro-3-nitro-benzoic acid - Google Patents.

- Synthesis Methods of 2,5 - Dichlorobenzoic Acid - ChemicalBook. ChemicalBook.

- Technical Support Center: Purification of 4-(2,5-Dichlorophenoxy)benzoic Acid - Benchchem. Benchchem.

- Synthesis of 2,5-dichloro-3-nitrobenzoic acid - PrepChem.com. PrepChem.com.

- CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents.

- US2100242A - Preparation of 2-chloro-5-aminobenzoic acid - Google Patents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. synarchive.com [synarchive.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Exploring Copper Mediated Synthesis of Diaryl Ethers | ScholarWorks [scholarworks.calstate.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. books.rsc.org [books.rsc.org]

- 7. Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst [jsynthchem.com]

- 9. researchgate.net [researchgate.net]

- 10. carlroth.com [carlroth.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. nj.gov [nj.gov]

- 13. lobachemie.com [lobachemie.com]

- 14. fishersci.com [fishersci.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. 2,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Copper(I) Oxide SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 18. carlroth.com [carlroth.com]

- 19. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 20. Copper Oxide Cu2O - ESPI Metals [espimetals.com]

- 21. merckmillipore.com [merckmillipore.com]

- 22. carlroth.com [carlroth.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

Application Note: High-Yield Synthesis of 5-Chloro-2-(3-chlorophenoxy)benzoic Acid

This Application Note is designed for research scientists and process chemists involved in the synthesis of diaryl ether scaffolds, specifically 5-Chloro-2-(3-chlorophenoxy)benzoic acid . This molecule serves as a critical intermediate in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and specific agrochemical herbicides.

Introduction & Synthetic Strategy

The synthesis of this compound requires the formation of a diaryl ether bond between a benzoic acid derivative and a phenol. The presence of the carboxylic acid moiety at the ortho position to the leaving group (chlorine) activates the ring for Nucleophilic Aromatic Substitution (

Therefore, this protocol utilizes a Copper-Catalyzed Ullmann Condensation . The carboxylic acid functionality acts as a directing group for the copper catalyst, facilitating the oxidative addition step and lowering the activation energy for the displacement of the ortho-chlorine.

Retrosynthetic Analysis

The target molecule is disconnected at the ether linkage.

-

Electrophile: 2,5-Dichlorobenzoic acid (The C2-chlorine is the leaving group; the C5-chlorine remains intact).

-

Nucleophile: 3-Chlorophenol.

Figure 1: Retrosynthetic disconnection showing the key precursors.

Reagents & Materials

To ensure reproducibility and high yield, the following reagents are specified. The choice of base and catalyst is critical for minimizing the decarboxylation side reaction common in benzoic acid derivatives at high temperatures.

Table 1: Critical Reagents List

| Reagent | Role | Specification | Molar Eq. | Notes |

| 2,5-Dichlorobenzoic acid | Substrate (Electrophile) | >98% Purity | 1.0 | The C2-Cl is the active leaving group.[1] |

| 3-Chlorophenol | Substrate (Nucleophile) | >97% Purity | 1.2 - 1.5 | Excess ensures complete consumption of the acid. |

| Potassium Carbonate ( | Base | Anhydrous, Powder | 2.5 | Neutralizes acid substrate + deprotonates phenol. Must be finely ground. |

| Copper (Powder) | Catalyst (Traditional) | < 75 | 0.05 - 0.1 | "Naturkupfer C" or freshly activated powder is preferred. |

| Copper(I) Iodide ( | Catalyst (Modern) | 99.99% trace metals | 0.05 | Use with ligand (optional) for lower temp. |

| DMF or DMAc | Solvent | Anhydrous | N/A | High boiling point (150°C+) required. |

| Toluene | Co-solvent | HPLC Grade | N/A | Used for azeotropic removal of water if needed. |

Experimental Protocol

Method A: Traditional Ullmann Condensation (Robust/Scale-Up)

Best for large-scale synthesis where reagent cost is a priority over reaction time.

Step 1: Preparation of the Phenoxide

-

In a 3-neck round-bottom flask equipped with a mechanical stirrer and a Dean-Stark trap, dissolve 3-Chlorophenol (1.2 eq) and 2,5-Dichlorobenzoic acid (1.0 eq) in DMF (5 mL per mmol).

-

Add Potassium Carbonate (2.5 eq) slowly to the mixture.

-

(Optional) Add Toluene (20% v/v) and heat to reflux (110°C) to azeotropically remove water generated from the neutralization. Remove toluene via distillation once water ceases to collect.

Step 2: Coupling Reaction

-

Cool the mixture slightly (to ~100°C) and add Copper Powder (10 mol%).

-

Heat the reaction mixture to 140°C - 150°C .

-

Stir vigorously for 4 to 6 hours .

-

Monitoring: Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 3:1 + 1% Acetic Acid) or HPLC. The limiting reagent (2,5-dichlorobenzoic acid) should disappear.

-

Step 3: Workup & Acidification

-

Cool the reaction mixture to room temperature.

-

Dilute with water (double the volume of DMF used).

-

Filter the mixture through a Celite pad to remove the copper catalyst and insoluble salts. Wash the pad with water.[4][5][6]

-

The filtrate (containing the carboxylate salt of the product) is essentially pH > 10.

-

Acidification: Slowly add 6N HCl to the filtrate with stirring until pH reaches ~1-2.

-

Observation: The product will precipitate as a white to off-white solid.

-

Step 4: Purification

-

Filter the precipitate and wash with cold water (

) to remove residual DMF and inorganic salts. -

Recrystallization: Recrystallize from Ethanol/Water (80:20) or Toluene.[7]

-

Dry in a vacuum oven at 50°C for 12 hours.

Method B: Ligand-Assisted Modern Protocol (High Purity)

Best for research scale (mg to g) requiring milder conditions.

Modifications:

-

Catalyst: Use CuI (5 mol%) + L-Proline (10 mol%) or 2-Picolinic acid (10 mol%).

-

Temperature: Reaction can proceed at 90°C - 110°C .[1]

-

Base:

is often superior to carbonate in ligand-assisted systems to prevent ligand poisoning.

Mechanistic Insight

Understanding the catalytic cycle is vital for troubleshooting. The reaction proceeds via a

-

Coordination: The carboxylate of 2,5-dichlorobenzoic acid coordinates to the

species. -

Oxidative Addition: The Copper inserts into the C-Cl bond (at C2), forming a transient

species. -

Ligand Exchange: The 3-chlorophenoxide displaces the halide on the copper center.

-

Reductive Elimination: The C-O bond forms, releasing the product and regenerating the

catalyst.

Figure 2: Catalytic cycle of the carboxylate-directed Ullmann ether synthesis.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete deprotonation or wet solvent. | Ensure |

| Decarboxylation | Temperature too high (>160°C). | Reduce temp to 130-140°C. Switch to Method B (Ligand-assisted) to run at 100°C. |

| Blue/Green Product | Residual Copper contamination. | Perform an EDTA wash during workup or filter through a silica plug before acidification. |

| Starting Material Remains | Catalyst poisoning. | Ensure the reaction is under inert atmosphere ( |

References

-

Ullmann, F. (1903).[8] Über eine neue Bildungsweise von Diphenylaminderivaten. Berichte der deutschen chemischen Gesellschaft, 36(2), 2382–2384.

-

Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research, 41(11), 1450–1460.

- Sawyer, J. S. (2010). Recent Advances in Diaryl Ether Synthesis. Tetrahedron, 56(29), 5045-5065. (Review of modern Ullmann variants).

-

Organic Syntheses. (1929). o-Chlorobenzoic Acid.[4] Org.[2][9] Synth. 9, 26. (Foundational protocol for handling chlorobenzoic acids).

-

Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971.

Sources

- 1. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 7. 5-CHLORO-2-[(CHLOROACETYL)AMINO]BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Ullmann Reaction [organic-chemistry.org]

recrystallization solvent for 5-Chloro-2-(3-chlorophenoxy)benzoic acid

Technical Application Note: Recrystallization Protocols for 5-Chloro-2-(3-chlorophenoxy)benzoic Acid

Part 1: Executive Summary & Physicochemical Profile

Objective: To define the optimal solvent systems and operational parameters for the purification of this compound (CAS: 69199-64-0). This guide addresses the challenge of purifying diphenyl ether carboxylic acids, which often suffer from "oiling out" due to their flexible ether linkage and lipophilic chlorine substituents.

Compound Analysis:

-

Chemical Structure: A benzoic acid core substituted at the 2-position with a 3-chlorophenoxy group and at the 5-position with a chlorine atom.[1]

-

Key Properties:

-

Acidity: Weak acid (pKa ≈ 3.5–4.0).

-

Lipophilicity: High (LogP > 3.5 predicted) due to the dichlorodiphenyl ether scaffold.

-

Solubility Profile: Sparingly soluble in water; highly soluble in polar organic solvents (Ethanol, Acetone, THF); moderately soluble in aromatics (Toluene).

-

Primary Recommendation: For general purification (purity >98%), the Ethanol/Water binary system is the most robust, offering high recovery and safety. For removal of non-polar isomeric byproducts, Toluene or Glacial Acetic Acid are superior alternatives.

Part 2: Solvent Selection Strategy

The choice of solvent is dictated by the specific impurity profile (e.g., unreacted phenols vs. inorganic salts).

Table 1: Solvent System Performance Matrix

| Solvent System | Role | Solubilization Power (Hot) | Solubilization Power (Cold) | Impurity Rejection | Operational Risk |

| Ethanol / Water | Primary | High | Low | Excellent (Inorganic salts) | Low (Green solvent) |

| Glacial Acetic Acid | Secondary | Very High | Moderate | Excellent (Isomers) | Moderate (Corrosive, difficult drying) |

| Toluene | Alternative | High | Low | Good (Polar tars) | Moderate (Flammability) |

| Acetone / Hexane | Specialist | High | Low | Moderate | High (Oiling out risk) |

Part 3: Detailed Experimental Protocols

Protocol A: The Ethanol/Water Anti-Solvent Method (Standard)

Best for: Routine purification, removal of inorganic salts and polar synthesis byproducts.

Materials:

-

Crude this compound.[1]

-

Solvent A: Ethanol (Absolute or 95%).

-

Solvent B: Deionized Water.

-

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

Step-by-Step Procedure:

-

Dissolution:

-

Place 10.0 g of crude solid in a 250 mL round-bottom flask.

-

Add 40 mL of Ethanol (4 mL/g).

-

Heat to reflux (approx. 78°C) with stirring.

-

Observation: If the solid does not dissolve completely, add Ethanol in 5 mL increments until a clear solution is obtained.

-

Note: If insoluble particles remain (likely inorganic salts), perform a hot filtration through a pre-warmed sintered glass funnel.

-

-

Nucleation & Anti-Solvent Addition:

-

Remove the heat source and allow the solution to cool to ~50°C.

-

Slowly add warm water (50°C) dropwise with vigorous stirring.

-

Endpoint: Stop adding water when a faint, persistent turbidity (cloudiness) appears.

-

Re-heat briefly to reflux to redissolve the turbidity.

-

-

Crystallization:

-

Allow the flask to cool slowly to room temperature (20–25°C) over 2 hours. Do not shock cool, as this promotes oiling out.

-

Once crystals form, cool further in an ice-water bath (0–5°C) for 30 minutes to maximize yield.

-

-

Isolation:

-

Filter the crystals using vacuum filtration.[2]

-

Wash: Rinse the filter cake with 2 x 10 mL of cold Ethanol/Water (50:50 mixture).

-

Drying: Dry in a vacuum oven at 45°C for 12 hours to remove residual solvent.

-

Protocol B: The Toluene Thermal Method

Best for: Removing non-polar impurities or unreacted 3-chlorophenol.

-

Suspend crude solid in Toluene (approx. 3–5 mL/g).

-

Heat to boiling (110°C). The solid should dissolve completely.

-

If colored impurities persist, add activated charcoal (5% w/w) and reflux for 10 mins, then filter hot over Celite.

-

Allow the filtrate to cool slowly to room temperature. The compound should crystallize as white needles or plates.

-

Filter and wash with cold Toluene, then Hexane.

Part 4: Process Logic & Visualization

Figure 1: Recrystallization Workflow Decision Tree

This diagram guides the user through the decision-making process based on the outcome of the initial dissolution.

Caption: Decision logic for solvent selection and troubleshooting common crystallization issues like oiling out.

Part 5: Quality Control & Troubleshooting

Validation Metrics:

-

Melting Point: The pure compound typically melts between 122–124°C [1]. A range >2°C indicates impurity.

-

HPLC Analysis: Use a C18 column, Mobile Phase: Acetonitrile/Water (with 0.1% H3PO4). Purity should exceed 98.5% (Area %).

Troubleshooting "Oiling Out": Diphenyl ether derivatives are prone to separating as an oil rather than a crystal.

-

Cause: The solution temperature is above the melting point of the solvated solid, or the anti-solvent was added too quickly.

-

Remedy:

-

Reheat to dissolve the oil.

-

Add a seed crystal of pure material at the cloud point.

-

Slow down the stirring speed to reduce shear stress.

-

References

- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 5-Chloro-2-(3-chlorophenoxy)benzoic Acid Synthesis

Introduction for the Researcher

Welcome to the technical support guide for the synthesis of 5-Chloro-2-(3-chlorophenoxy)benzoic acid. This molecule is a valuable building block in medicinal chemistry and materials science. Its synthesis, typically achieved via an Ullmann condensation, presents a classic challenge in cross-coupling chemistry: the formation of a diaryl ether bond.

The Ullmann reaction, named after Fritz Ullmann, is a copper-catalyzed coupling between an aryl halide and an alcohol, amine, or thiol.[1][2] While historically requiring harsh conditions like very high temperatures, modern advancements, particularly the use of specialized ligands, have made the reaction more accessible and efficient.[3][4] However, achieving high yields, especially when dealing with less reactive aryl chlorides like 2,5-dichlorobenzoic acid, requires careful optimization and troubleshooting.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple protocol to provide a deeper understanding of the reaction's critical parameters, offering a structured approach to troubleshooting common issues and systematically optimizing your reaction for maximum yield and purity.

Synthesis Overview

The core transformation is the copper-catalyzed C-O cross-coupling between 2,5-dichlorobenzoic acid and 3-chlorophenol.

Caption: General reaction scheme for the Ullmann synthesis.

Troubleshooting Guide: Common Yield-Limiting Issues

This section is structured in a question-and-answer format to directly address the most common problems encountered during this synthesis.

Question 1: My reaction shows low to no conversion of the starting materials. What are the primary factors to investigate?

Answer: Low or no conversion is a frequent issue, often pointing to a problem with one of the core components of the catalytic system.

-

Inactive Catalyst: The active catalytic species is typically considered to be Cu(I).[3] If you are using a Cu(I) salt (e.g., CuI, CuBr) that is old or has been exposed to air, it may have oxidized to the less active Cu(II) state.

-

Solution: Use a fresh, high-purity Cu(I) source. Ensure it is handled under an inert atmosphere (N₂ or Ar) as much as possible.

-

-

Inappropriate Ligand: For challenging substrates like an electron-deficient and sterically hindered aryl chloride, the ligand choice is critical. The ligand stabilizes the copper catalyst and facilitates the reaction.[3]

-

Solution: Simple, inexpensive amino acids like N,N-dimethylglycine and L-proline have proven highly effective for Ullmann C-O coupling, often allowing the reaction to proceed at lower temperatures (e.g., 90 °C).[5] 1,10-Phenanthroline is another robust option. If one ligand class is ineffective, screen another.[3]

-

-

Suboptimal Base: The base's primary role is to deprotonate the phenol, making it a more effective nucleophile. If the base is too weak or not sufficiently soluble in the reaction medium, the reaction will be sluggish.

-

Reaction Temperature Too Low: While modern ligand systems allow for milder conditions, Ullmann couplings are still thermally demanding.[3][4]

-

Solution: If you start at a lower temperature (e.g., 90-100 °C) and see no conversion, incrementally increase the temperature by 10-15 °C. Monitor for potential decomposition of starting materials by TLC.

-

-

Presence of Protic Impurities: Water or other protic impurities can interfere with the catalytic cycle and lead to side reactions.

-

Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Dry starting materials if they are suspected to be wet.

-

Question 2: I'm observing significant side product formation. What are these byproducts and how can I minimize them?

Answer: Side reactions compete for your starting materials and complicate purification, directly impacting your isolated yield.

-

Homocoupling of 3-chlorophenol: The copper catalyst can sometimes promote the self-coupling of the phenol, leading to diaryl ether impurities.

-

Solution: This is often a sign of incorrect stoichiometry or reaction conditions that favor this pathway. Ensure the aryl halide is not the limiting reagent. Sometimes, a slight excess of the phenol can be beneficial, but a large excess may promote homocoupling.

-

-

Decarboxylation: At very high temperatures, the benzoic acid moiety can undergo decarboxylation, leading to the formation of 1,4-dichloro-2-(3-chlorophenoxy)benzene.

-

Solution: Avoid excessive temperatures. Modern ligand-accelerated protocols should not require the extreme heat (>200 °C) of classical Ullmann reactions.[4] Stick to the 90-130 °C range where possible.

-

-

Hydroxylation/Debromination: The presence of water can lead to the reduction of the aryl halide (dehalogenation) or formation of hydroxybenzoic acid.[3]

-

Solution: This reinforces the need for anhydrous conditions. Using high-purity, dry reagents and solvents is paramount.

-

Question 3: The reaction works, but the yield is consistently moderate (~40-50%). How can I push it higher?

Answer: Moving from a moderate to a high yield requires systematic optimization of all reaction parameters.

-

Systematic Screening: Do not change multiple variables at once. Optimize one parameter at a time (e.g., screen ligands first, then bases, then solvents) to understand its impact.

-

Reagent Stoichiometry: The ratio of phenol to aryl halide can be important. While a 1:1 ratio is a good starting point, using a slight excess of the phenol (e.g., 1.2 to 1.5 equivalents) can sometimes drive the reaction to completion.

-

Catalyst and Ligand Loading: For aryl chlorides, a higher catalyst loading (e.g., 10 mol % CuI) and ligand loading (e.g., 20-30 mol %) may be necessary to achieve high conversion.[5]

Caption: A logical workflow for troubleshooting low-yield issues.

Key Parameter Optimization Tables

For a systematic approach, use the following tables as a guide for your optimization studies.

Table 1: Catalyst and Ligand Screening

| Parameter | Options | Rationale & Key Considerations | Reference |

|---|---|---|---|

| Copper Source | CuI, CuBr, Cu₂O | Cu(I) salts are generally more active. Ensure high purity. | [3] |

| Catalyst Loading | 5-10 mol % | Aryl chlorides are less reactive and may require higher loadings. | [5] |

| Ligand | N,N-Dimethylglycine, L-Proline, 1,10-Phenanthroline | Amino acids are cost-effective and highly efficient. Phenanthroline is a classic, robust choice. | [3][5][7] |

| Ligand Loading | 1.5 - 2.0x the mol % of Cu | The ligand-to-copper ratio is crucial for forming the active catalytic species. |[3] |

Table 2: Base and Solvent Optimization

| Parameter | Options | Rationale & Key Considerations | Reference |

|---|---|---|---|

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base must be strong enough to deprotonate the phenol. Cs₂CO₃ is often superior but more costly. | [3][6] |

| Base Equivalents | 2.0 - 2.5 eq. | A stoichiometric excess is required to drive the reaction and neutralize the HCl byproduct. | [8] |

| Solvent | Dioxane, Toluene, DMF, DMSO | Polar aprotic solvents are typical. Toluene can be effective for O-arylation. Ensure the solvent is anhydrous. |[3][4] |

The Catalytic Cycle: A Mechanistic View

Understanding the mechanism can aid in troubleshooting. While extensively studied, a plausible cycle for a ligand-accelerated Ullmann C-O coupling involves the following key steps.

Caption: Simplified catalytic cycle for Ullmann diaryl ether synthesis.

The cycle begins with the reaction of the active L-Cu(I)-X complex with the deprotonated phenol (Ar'O⁻) to form a copper alkoxide intermediate. This intermediate undergoes oxidative addition with the aryl halide (ArX) to form a transient Cu(III) species. Finally, reductive elimination from the Cu(III) complex yields the desired diaryl ether product and regenerates the active Cu(I) catalyst.[4][9]

Detailed Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of this compound

This protocol uses an N,N-dimethylglycine-promoted system, which has been shown to be effective for C-O coupling reactions.[5]

-

Materials & Reagents:

-

2,5-Dichlorobenzoic acid (1.0 eq)

-

3-Chlorophenol (1.2 eq)

-

Copper(I) Iodide (CuI) (0.1 eq, 10 mol %)

-

N,N-Dimethylglycine (0.2 eq, 20 mol %)

-

Potassium Phosphate (K₃PO₄), finely ground (2.0 eq)

-

Anhydrous 1,4-Dioxane

-

-

Procedure:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dichlorobenzoic acid, 3-chlorophenol, CuI, N,N-dimethylglycine, and K₃PO₄.

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add anhydrous dioxane via syringe.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase would be Hexane:Ethyl Acetate with a drop of acetic acid. The product should be more nonpolar than the starting benzoic acid.

-

After the reaction is complete (typically 12-24 hours, or when TLC shows consumption of the limiting reagent), cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the insoluble inorganic salts. Wash the pad with additional ethyl acetate.

-

The resulting filtrate contains the crude product and is ready for purification.

-

Protocol 2: Purification by Acid-Base Extraction and Recrystallization

This two-step process is highly effective for isolating the acidic product from neutral impurities.

-

Acid-Base Extraction:

-

Transfer the crude filtrate from the previous step to a separatory funnel.

-

Extract the organic layer with a 1M aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) (3 x 50 mL for a ~5g scale reaction). The desired benzoic acid product will move into the aqueous layer as its carboxylate salt, leaving neutral impurities (like unreacted 3-chlorophenol or any decarboxylated byproduct) in the organic layer.

-

Combine the aqueous layers in a beaker and cool in an ice bath.

-

Slowly acidify the aqueous solution with concentrated HCl or 3M HCl with stirring until the pH is ~2. The product will precipitate as a solid.

-

Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.

-

-

Recrystallization:

-

Transfer the crude, filtered solid to an Erlenmeyer flask.

-

Add a minimal amount of a hot solvent in which the compound is soluble (e.g., ethanol, acetone).[10]

-

Once dissolved, add a hot "poor" solvent (e.g., water) dropwise until the solution just becomes cloudy. Add a few drops of the "good" solvent to redissolve the solid.[10]

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and dry under vacuum.

-

Frequently Asked Questions (FAQs)

Q1: Why is an inert atmosphere so important? A1: The active Cu(I) catalyst is susceptible to oxidation by atmospheric oxygen to Cu(II), which is generally less active in this catalytic cycle. Maintaining an inert atmosphere of nitrogen or argon protects the catalyst and prevents this deactivation pathway.

Q2: Can I use aryl bromides or iodides instead of 2,5-dichlorobenzoic acid? A2: Yes, and it would likely improve your yield significantly. The reactivity of aryl halides in Ullmann couplings follows the trend I > Br > Cl.[11] If 5-chloro-2-bromobenzoic acid or 5-chloro-2-iodobenzoic acid are available and economically viable, they are excellent alternatives that may require lower temperatures and catalyst loadings.

Q3: What is the role of the N,N-dimethylglycine ligand? A3: The amino acid ligand coordinates to the copper center, forming a more soluble and catalytically active complex. This chelation helps to stabilize the copper intermediates and facilitates the key oxidative addition and reductive elimination steps, allowing the reaction to proceed under milder conditions than ligand-free systems.[5]

Q4: My final product appears pure by TLC but the yield is still low after purification. Where could the loss be occurring? A4: Significant product loss during workup is common. During the acid-base extraction, ensure you acidify the aqueous layer sufficiently (pH 1-2) to fully precipitate your benzoic acid. During recrystallization, the most common error is using too much hot solvent to dissolve the crude product, which keeps a significant portion of your compound dissolved even after cooling.[10] Always use the minimum amount of hot solvent necessary.

References

-

Wikipedia. 3-Chlorophenol. Available from: [Link]

-

PrepChem.com. Synthesis of 2,5-dichloro-3-nitrobenzoic acid. Available from: [Link]

-

ResearchGate. Optimization of the reaction conditions for the Ullmann coupling of iodobenzene and aniline a. Available from: [Link]

- Google Patents. US3644471A - Production of 2 5-dichlorobenzonitrile.

-

ResearchGate. Reaction optimization conditions for reductive Ullmann homo-coupling of... Available from: [Link]

-

Wikipedia. Ullmann reaction. Available from: [Link]

- Google Patents. Process for the production of 2,5-dichloro-3-nitro-benzoic acid.

-

Wikipedia. Ullmann condensation. Available from: [Link]

-

ACS Publications. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides | Organic Letters. Available from: [Link]

- Google Patents. CN107739313B - Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor.

-

ResearchGate. Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). Available from: [Link]

-

Organic Chemistry Portal. Ullmann Reaction. Available from: [Link]

-

Organic Syntheses Procedure. Synthesis of Phenols from Benzoic Acids. Available from: [Link]

-

Slideshare. Ullmann reaction | PPTX. Available from: [Link]

-

PMC. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Available from: [Link]

-

MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available from: [Link]

-

Eureka | Patsnap. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Available from: [Link]

-

UniTo. C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Available from: [Link]

-

Eureka | Patsnap. Preparation method of 5-bromo-2-chlorobenzoic acid. Available from: [Link]

Sources

- 1. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 2. Ullmann reaction | PPTX [slideshare.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

Technical Support Center: Purification of 5-Chloro-2-(3-chlorophenoxy)benzoic acid

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Impurity Profiling & Purification Protocols[1]

Introduction: The Purification Challenge

The synthesis of 5-Chloro-2-(3-chlorophenoxy)benzoic acid (typically via Ullmann-type ether synthesis) presents a unique purification challenge.[1] The reaction couples 2,5-dichlorobenzoic acid with 3-chlorophenol using a copper catalyst.[1]

Consequently, the crude matrix invariably contains three distinct classes of impurities that require orthogonal removal strategies:

-

Phenolic Impurities: Unreacted 3-chlorophenol (distinctive odor, prone to oxidation/coloration).[1]

-

Structural Isomers/Starting Acids: Unreacted 2,5-dichlorobenzoic acid.[1]

-

Inorganic Residues: Copper salts (catalyst) which can chelate to the product, causing blue/green discoloration or ash content failures.

This guide addresses these issues through chemically logical, self-validating protocols.

Module 1: Chemical Separation (The "pH Swing")

Q: I have performed a standard acid-base extraction, but the product still smells of phenol and has a low melting point. What went wrong?

A: You likely used a base that was too strong (e.g., NaOH), which solubilized both the product and the phenolic impurity.

The Science:

-

Product (Benzoic Acid derivative): pKa

3.5 – 4.0. -

Impurity (3-Chlorophenol): pKa

9.0.[1]

If you extract with Sodium Hydroxide (pH > 13), both species deprotonate and enter the aqueous phase. You must exploit the

Corrective Protocol: The Bicarbonate Selective Extraction

-

Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

-

Selective Extraction: Extract the organic layer with saturated Sodium Bicarbonate (NaHCO₃) .

-

Phase Separation:

-

Organic Layer: Contains 3-chlorophenol and neutral byproducts.[1] Discard (or recover for waste).

-

Aqueous Layer: Contains your product as the sodium salt.

-

-

Precipitation: Acidify the aqueous layer carefully with HCl to pH 1–2. The product will precipitate as a solid.[5]

Visualization: The pH Swing Logic

Caption: Selective extraction workflow utilizing pKa differences to isolate the target benzoic acid from phenolic impurities.

Module 2: Crystallization Troubleshooting